methyl coenzyme M

Übersicht

Beschreibung

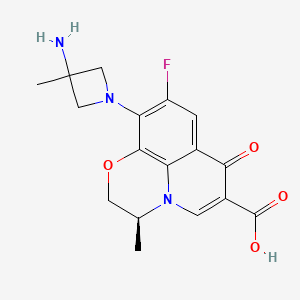

Methyl coenzyme M (CoM) is a coenzyme required for methyl-transfer reactions in the metabolism of archaeal methanogens, and in the metabolism of other substrates in bacteria . It is also a necessary cofactor in the metabolic pathway of alkene-oxidizing bacteria . The structure of this coenzyme was discovered by CD Taylor and RS Wolfe in 1974 while they were studying methanogenesis .

Synthesis Analysis

The methyl-coenzyme M reductase (MCR) is a central enzyme in anaerobic microbial methane metabolism, which consists of methanogenesis and anaerobic oxidation of methane (AOM) . MCR catalyzes the final step of methanogenesis and the first step of AOM to achieve the production and oxidation of methane, respectively .Molecular Structure Analysis

The crystal structure of methyl-coenzyme M reductase, the key enzyme of biological methane formation, has been studied . The enzyme is organized as a hexamer in an alpha2beta2gamma2 arrangement .Chemical Reactions Analysis

Methyl-coenzyme M reacts with coenzyme B, 7-thioheptanoylthreoninephosphate, to give a heterodisulfide, releasing methane . This induction is catalyzed by the enzyme methyl-coenzyme M reductase, which restricts cofactor F430 as the prosthetic group .Physical And Chemical Properties Analysis

Methyl-coenzyme M reductase (MCR) is a 300-kilodalton protein organized as a hexamer in an alpha2beta2gamma2 arrangement . The enzyme features several unusual post-translational modifications (PTMs), which are assumed to play important roles in regulating MCR functions .Wissenschaftliche Forschungsanwendungen

Structure and Methylation

Coenzyme M is a cofactor in Methanobacterium, involved in methyl transfer reactions, forming 2-(methylthio)ethanesulfonic acid, which is subsequently reductively demethylated to methane (Taylor & Wolfe, 1974).

Biosynthesis

In Methanococcus jannaschii, an enzyme (ComA) catalyzes the first step in coenzyme M biosynthesis, adding sulfite to phosphoenolpyruvate, a process potentially used by diverse microbes and plants (Graham, Xu & White, 2002).

Role in Methane Formation

Methyl-coenzyme M reductase is crucial in methane formation from various substrates in methanogenic bacteria. The enzyme's prosthetic group, factor F430, plays a pivotal role in this process (Ankel-Fuchs et al., 1986).

Enzyme System Activity

Methyl-coenzyme M analogues were synthesized to investigate their activity in the methyl-coenzyme M reductase system, contributing to understanding of methane biosynthesis (Gunsalus, Romesser & Wolfe, 1978).

Involvement in Alkene Metabolism

Coenzyme M activates and converts epoxypropane in Xanthobacter autotrophicus Py2, linking it to central metabolism. This demonstrates CoM's role in directing organic substrate transformations (Krishnakumar et al., 2008).

Structural Insights

The crystal structure of methyl-coenzyme M reductase offers insights into microbial methane formation, revealing the enzyme's hexameric organization and the positioning of coenzyme F430 in its active sites (Ermler et al., 1997).

Involvement of Zinc in Coenzyme M Activation

Zinc plays a role in activating coenzyme M for methyl transfer reactions in methanogenic archaea, as shown in experiments with methyltransferase MtaA from Methanosarcina barkeri (Sauer & Thauer, 2000).

Gene Clustering in Methanogenesis

In Methanosarcina barkeri MS, genes encoding the methyltransferases involved in methanogenesis from monomethylamine are clustered, revealing insights into the biochemical pathways and genetic regulation of this process (Burke, Lo & Krzycki, 1998).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

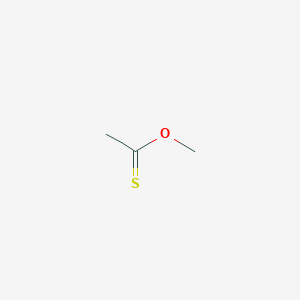

2-methylsulfanylethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O3S2/c1-7-2-3-8(4,5)6/h2-3H2,1H3,(H,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGMRHOCVEPGURB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

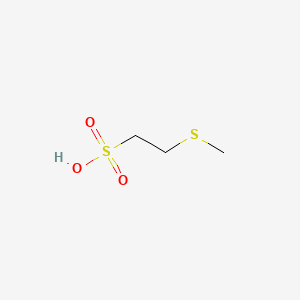

CSCCS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00201717 | |

| Record name | Methyl coenzyme M | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00201717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl coenzyme M | |

CAS RN |

53501-90-9 | |

| Record name | 2-(Methylthio)ethanesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53501-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl coenzyme M | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053501909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl coenzyme M | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00201717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(Dimethylamino)phenyl]-3,6-dimethyl-1,3-benzothiazol-3-ium](/img/structure/B1222106.png)